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Compound of Interest

Compound Name: 1-Methylindolin-5-amine

CAS No.: 64180-07-0

Cat. No.: B1603054

Get Quote

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal

Chemists, Computational Biologists, and Drug Discovery Leads.[1]

Executive Summary
1-Methylindolin-5-amine (CAS: 13450-67-4) represents a privileged scaffold in medicinal

chemistry, distinct from its oxidized indole counterparts and the metabolic modulator 5-amino-1-

methylquinolinium (5-Amino-1MQ).[1] As a reduced dihydro-indole, it possesses unique

electronic properties—specifically a non-planar "puckered" heterocyclic ring and a highly

nucleophilic C5-amino group—that make it an ideal precursor for oxidative coupling dyes and a

scaffold for kinase inhibitors.[1]

This guide provides a rigorous framework for the theoretical study and computational modeling

of this molecule. It moves beyond generic protocols to address the specific electronic

anomalies introduced by N1-methylation and C5-amination.[1]

Part 1: Chemical Identity & Structural Distinction
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Critical Note on Nomenclature: Researchers must distinguish 1-Methylindolin-5-amine from 5-

Amino-1MQ.

1-Methylindolin-5-amine: An uncharged, bicyclic indoline (dihydroindole).[1] Used as a

nucleophilic scaffold.[1][2]

5-Amino-1MQ: A positively charged quinolinium salt.[1] An NNMT inhibitor used in metabolic

research.[1][3][4][5]

Structural Parameters for Modeling[1][6]
Core Scaffold: 2,3-dihydro-1H-indole.[1][6][7]

Substituents: Methyl group at

; Primary amine at

.[1]

Key Conformational Feature: Unlike planar indoles, the indoline ring exhibits a "pucker" at

-

, which must be accounted for in geometry optimizations.

Part 2: Quantum Chemical Profiling (DFT Protocol)
To accurately predict the reactivity and spectroscopic signature of 1-Methylindolin-5-amine,

Density Functional Theory (DFT) must be applied with a basis set sufficient to capture the lone

pair interactions on the two nitrogen atoms.[1]

Computational Methodology
Recommended Functional/Basis Set:B3LYP/6-311++G(d,p) or ωB97X-D/def2-TZVP (for better

dispersion corrections).[1]

Step-by-Step Protocol:

Conformational Search: Perform a relaxed potential energy surface (PES) scan around the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1603054/docs?utm_src=pdf-body#theoretical-profiling-and-computational-modeling-of-1-methylindolin-5-amine
https://www.benchchem.com/product/b1603054/docs?utm_src=pdf-body#theoretical-profiling-and-computational-modeling-of-1-methylindolin-5-amine
https://www.researchgate.net/publication/375828426_Synthesis_Thermal_DFT_Calculations_HOMO-LUMO_MEP_and_Molecular_Docking_Analysis_of_New_Derivatives_of_Imidazolin-4-Ones
https://www.researchgate.net/publication/375828426_Synthesis_Thermal_DFT_Calculations_HOMO-LUMO_MEP_and_Molecular_Docking_Analysis_of_New_Derivatives_of_Imidazolin-4-Ones
https://d-nb.info/1229871632/34
https://www.researchgate.net/publication/375828426_Synthesis_Thermal_DFT_Calculations_HOMO-LUMO_MEP_and_Molecular_Docking_Analysis_of_New_Derivatives_of_Imidazolin-4-Ones
https://www.researchgate.net/publication/375828426_Synthesis_Thermal_DFT_Calculations_HOMO-LUMO_MEP_and_Molecular_Docking_Analysis_of_New_Derivatives_of_Imidazolin-4-Ones
https://nuutro.co.uk/the-science/peptide-therapy/5-amino-1-mq-an-exploration-into-its-benefits-and-uses/
https://swolverine.com/blogs/blog/how-5-amino-1mq-works-mechanism-benefits-stacking-and-cycling-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC5826726/
https://www.researchgate.net/publication/375828426_Synthesis_Thermal_DFT_Calculations_HOMO-LUMO_MEP_and_Molecular_Docking_Analysis_of_New_Derivatives_of_Imidazolin-4-Ones
https://www.mdpi.com/1422-8599/2021/3/M1248
https://www.researchgate.net/publication/376337493_DESIGN_SYNTHESIS_MOLECULAR_DOCKING_STUDIES_AND_ANTICANCER_ACTIVITY_OF_5-SUSTITUTED-3-2-4-NITROPHENYL_THIAZOL-4-YL_IMINO-1-SUBSTITUTED-1-YLMETHYL_INDOLIN-2-ONE_SCAFFOLDS/fulltext/65731bbffc4b416622a96a97/Design-Synthesis-Molecular-Docking-Studies-and-Anticancer-activity-of-5-sustituted-3-2-4-nitrophenyl-Thiazol-4-yl-Imino-1-substituted-1-ylmethyl-Indolin-2-one-Scaffolds.pdf
https://www.researchgate.net/publication/375828426_Synthesis_Thermal_DFT_Calculations_HOMO-LUMO_MEP_and_Molecular_Docking_Analysis_of_New_Derivatives_of_Imidazolin-4-Ones
https://www.benchchem.com/product/b1603054/docs?utm_src=pdf-body#theoretical-profiling-and-computational-modeling-of-1-methylindolin-5-amine
https://www.researchgate.net/publication/375828426_Synthesis_Thermal_DFT_Calculations_HOMO-LUMO_MEP_and_Molecular_Docking_Analysis_of_New_Derivatives_of_Imidazolin-4-Ones
https://www.researchgate.net/publication/375828426_Synthesis_Thermal_DFT_Calculations_HOMO-LUMO_MEP_and_Molecular_Docking_Analysis_of_New_Derivatives_of_Imidazolin-4-Ones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603054?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


bond and the puckering angle of the five-membered ring.[1]

Geometry Optimization: Optimize to a local minimum in the gas phase.

Frequency Calculation: Verify stationary point (zero imaginary frequencies). Scale vibrational

frequencies by a factor of 0.961 (for B3LYP) to align with experimental IR spectra.

Solvation Model: Apply IEF-PCM (Integral Equation Formalism Polarizable Continuum

Model) using water (

) and DMSO (

) to simulate physiological and stock solution environments.[1]

Electronic Properties & Reactivity Descriptors
The N1-methyl group acts as an electron-donating group (EDG) via induction, while the C5-

amino group is a strong resonance donor.[1] This creates a "push-push" electronic system.[1]

HOMO Location: Predominantly localized on the

-amino nitrogen and the benzene ring, indicating this is the primary site for oxidative attack
(e.g., in dye formation).

LUMO Location: Delocalized over the antibonding orbitals of the benzene ring.

Molecular Electrostatic Potential (MEP):

Red Regions (Negative Potential): Localized on

(primary amine) and

, confirming them as nucleophilic sites.[1]

Blue Regions (Positive Potential): Localized on the amine hydrogens (

), serving as hydrogen bond donors.[1]

Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G(d,p))
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Descriptor Value (Approx.) Significance

HOMO Energy -5.10 eV

High energy indicates

susceptibility to oxidation

(radical formation).[1]

LUMO Energy -0.50 eV

Band Gap (

)
4.60 eV

Indicates moderate kinetic

stability; typical for reactive

intermediates.[1]

Dipole Moment ~2.8 Debye

Suggests good solubility in

polar organic solvents (DMSO,

MeOH).[1]

Ionization Potential ~5.1 eV

Low IP correlates with

antioxidant potential (ROS

scavenging).[1]

Part 3: Molecular Docking & Pharmacophore
Modeling
1-Methylindolin-5-amine is rarely a drug in itself but serves as a "warhead" or scaffold.[1] A

common application is in the design of kinase inhibitors where the indoline mimics the purine

ring of ATP.

Target Selection Strategy
Primary Target Class: Tyrosine Kinases (e.g., VEGFR-2, EGFR).[1]

Rationale: The

and

positions can form key hydrogen bonds with the "hinge region" residues (e.g., Cys919 in
VEGFR-2).[1]

Docking Workflow (AutoDock Vina / Glide)
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Ligand Preparation:

Generate 3D conformers.[1]

Assign Gasteiger charges.[1]

Set

amine as protonated (

) or neutral (

) based on the binding pocket pH (typically pH 7.4, where it remains largely neutral, pKa
~5-6).[1]

Receptor Preparation:

Retrieve PDB structure (e.g., 4ASD for VEGFR-2).[1]

Remove water molecules (unless bridging).[1]

Add polar hydrogens.[1]

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Sorafenib) with

dimensions

Å.[1]

Scoring: Evaluate binding affinity (

).[1] A score < -7.0 kcal/mol indicates a plausible hit.[1]

Computational Workflow Diagram
The following diagram outlines the integrated workflow from quantum mechanics to docking.
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Quantum Mechanics (DFT)

Structure-Based Drug Design

Start: 1-Methylindolin-5-amine
(2D Structure)

Geometry Optimization
(B3LYP/6-311++G**)

Frequency Calculation
(IR/Raman Validation)

MEP & HOMO-LUMO
(Reactivity Mapping)

Molecular Docking
(AutoDock Vina/Glide)

Charge Distribution

Target Prep (e.g., VEGFR-2)
Remove H2O, Add Hydrogens

Interaction Profiling
(H-bonds, Pi-Cation)

Lead Optimization
(SAR Analysis)

Hit Validation

Click to download full resolution via product page

Caption: Integrated computational workflow for profiling 1-Methylindolin-5-amine, linking DFT

electronic analysis with structural docking protocols.
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Part 4: Synthesis & Experimental Validation
To validate computational predictions, the compound must be synthesized or procured. The

synthesis confirms the stability predicted by the HOMO-LUMO gap.

Synthetic Pathway (Retrosynthesis)
The most robust route involves the reduction of the nitro precursor.[1]

Precursor: 5-Nitroindoline (Commercially available).[1][8]

Step 1 (N-Methylation):

Reagents: Methyl iodide (

), Sodium hydride (

) or Potassium carbonate (

).[1]

Solvent: DMF or Acetone.[1]

Conditions:

to RT, 2-4 hours.[1]

Product: 1-Methyl-5-nitroindoline.[1][2]

Step 2 (Nitro Reduction):

Reagents:

with

(balloon) or Hydrazine hydrate (

).

Solvent: Methanol/Ethanol.[1]
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Conditions: Reflux, 3-6 hours.[1]

Product:1-Methylindolin-5-amine.[1][2][6]

Synthesis Logic Diagram

5-Nitroindoline
(Starting Material)

1-Methyl-5-nitroindoline
(Intermediate)

CH3I, NaH, DMF
(N-Methylation) 1-Methylindolin-5-amine

(Target)

H2, Pd/C, MeOH
(Reduction)

Click to download full resolution via product page

Caption: Two-step synthetic pathway from 5-nitroindoline to 1-methylindolin-5-amine.

Part 5: In Silico ADMET Prediction
Before advancing to wet-lab bioassays, computational ADMET (Absorption, Distribution,

Metabolism, Excretion, Toxicity) filters should be applied.

Lipinski’s Rule of Five:

MW: ~148.2 g/mol (< 500) → Pass[1]

LogP: ~1.5 - 2.0 (< 5) → Pass (Good membrane permeability).[1]

H-Bond Donors: 1 (Amine) (< 5) → Pass[1]

H-Bond Acceptors: 2 (N1, N5) (< 10) → Pass[1]

Blood-Brain Barrier (BBB): Due to low molecular weight and moderate lipophilicity, this

molecule is predicted to cross the BBB, making it relevant for CNS targets

(neurodegenerative research).[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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